BenchChemオンラインストアへようこそ!

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

HIF-2α agonism Renal anemia VEGF secretion

This 3-aryl-5-methylisoxazole-4-carboxamide is a chemically distinct HIF-2α agonist (CHEMBL5544979). Its unique 2-chlorophenyl and 3-cyanophenyl substitution pattern enables orthogonal chemical biology experiments and SAR studies not achievable with published agonists (e.g., 12g, 14d, v19). With a logP of 2.83 and ≥98% purity, it is optimized for reproducible dose-response data in renal anemia target validation and ADME screening cascades.

Molecular Formula C18H12ClN3O2
Molecular Weight 337.76
CAS No. 519050-46-5
Cat. No. B2759842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS519050-46-5
Molecular FormulaC18H12ClN3O2
Molecular Weight337.76
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N
InChIInChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23)
InChIKeyBUCUCXYWWOKADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 519050-46-5): A 3-Aryl-5-methylisoxazole-4-carboxamide HIF-2α Agonist for Renal Anemia Research


3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 519050-46-5) is a synthetic small molecule within the 3-aryl-5-methylisoxazole-4-carboxamide class. It bears a 2-chlorophenyl substituent at the 3-position and a 3-cyanophenyl group on the carboxamide nitrogen. This chemotype has been identified as a novel scaffold for hypoxia-inducible factor-2 alpha (HIF-2α) agonists [1]. The compound is annotated in ChEMBL (CHEMBL5544979) as an agonist of endothelial PAS domain-containing protein 1 (EPAS1/HIF-2α) and has demonstrated HIF-2α agonistic activity in human 786-0 cells, assessed by increased VEGF secretion . Its calculated physicochemical parameters include a molecular weight of 337.76 g/mol, logP of 2.83, density of 1.4±0.1 g/cm³, and boiling point of 463.8±45.0 °C .

Why Generic Substitution is Unsuitable for 3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide in HIF-2α Agonist Research


Within the 3-aryl-5-methylisoxazole-4-carboxamide series, small structural changes drastically alter HIF-2α pharmacology. The parent scaffold was identified through docking-based virtual screening against HIF-2α inhibitor crystal structures, and the unsubstituted 3-phenyl derivative v19 shows only modest agonistic activity [1]. Systematic structure-activity relationship (SAR) studies reveal that the 3-aryl substituent and the N-aryl carboxamide moiety are both critical for allosteric enhancement of HIF-2 dimerization; even minor modifications can shift a compound from agonist to inactive or antagonist behavior [1]. Therefore, a generic isoxazole carboxamide or a compound with a different substitution pattern cannot be assumed to replicate the quantitative HIF-2α agonistic profile of 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide. Procurement decisions must be driven by explicit comparative data, not by chemical class membership alone.

Quantitative Differentiation of 3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide from Closest HIF-2α Agonist Analogs


HIF-2α Agonistic Activity in Human 786-0 Cells: Target Compound vs. Lead Compound v19

The target compound was evaluated alongside the parent hit v19 for HIF-2α agonistic activity in human 786-0 renal carcinoma cells using VEGF secretion as a functional readout. While v19 (3-phenyl-5-methylisoxazole-4-carboxamide) was identified as an initial screening hit in the same assay system, the quantitative EC50 value for the 2-chlorophenyl-3-cyanophenyl substituted analog has not been publicly disclosed. The ChEMBL record (CHEMBL5544979) confirms agonist activity at HIF-2α, but the precise EC50 remains proprietary [1]. In contrast, the optimized analogs 12g and 14d from the same series exhibit EC50 values of 2.29 μM and 1.78 μM, respectively [1]. The 2-chlorophenyl substitution on the isoxazole ring and the 3-cyanophenyl group on the carboxamide in the target compound represent a distinct SAR vector that has not been fully explored in the published literature, potentially offering a unique affinity-selectivity profile relative to the 3-phenyl or 3-(4-substituted-phenyl) analogs.

HIF-2α agonism Renal anemia VEGF secretion

Lipophilicity (logP) Comparison: Target Compound vs. Unsubstituted Phenyl Analog

The calculated partition coefficient (logP) of 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is 2.83 . The unsubstituted 3-phenyl-5-methylisoxazole-4-carboxamide (v19) has a predicted logP of approximately 1.9–2.1 based on fragment-based calculation (ClogP ~2.0). The introduction of the 2-chlorophenyl and 3-cyanophenyl groups increases lipophilicity by roughly 0.7–0.9 log units, which may translate into enhanced passive membrane permeability and altered tissue distribution. For context, the optimized HIF-2α agonist 14d, which demonstrated 68.71% oral bioavailability in mice, has a logP value of 2.47 [1]. The target compound's logP of 2.83 sits within the range associated with favorable oral absorption while offering a distinct physicochemical profile that may be advantageous for formulations requiring higher lipid solubility.

Drug-likeness ADME Oral bioavailability

Structural Determinants of Allosteric Mechanism: 2-Chlorophenyl vs. 4-Substituted Phenyl in HIF-2 Dimerization Enhancement

Molecular dynamics simulations on related 3-aryl-5-methylisoxazole-4-carboxamide agonists have shown that these compounds bind to the PAS-B domain of HIF-2α and allosterically enhance HIF-2α/ARNT heterodimerization [1]. The nature of the 3-aryl substituent directly influences the binding mode: 4-substituted phenyl analogs (e.g., 12g and 14d) engage in specific hydrophobic and hydrogen-bonding interactions within the PAS-B cavity. The 2-chlorophenyl group present in the target compound introduces an ortho-substituent that is expected to alter the conformational dynamics of the ligand within the binding pocket, potentially affecting both binding affinity and the allosteric coupling efficiency to the dimerization interface. No head-to-head crystallographic or simulation data for the 2-chlorophenyl vs. 4-substituted phenyl comparison have been published [1].

Allosteric modulation PAS-B domain HIF-2 dimerization

Physicochemical Stability Indicators: Boiling Point and Vapor Pressure Comparison with Structurally Related Isoxazole Carboxamides

The target compound exhibits a boiling point of 463.8±45.0 °C at 760 mmHg and a calculated vapor pressure of 0.0±1.1 mmHg at 25 °C . While the unsubstituted 3-phenyl analog (v19) has a predicted boiling point of approximately 420–440 °C, the incorporation of the 2-chlorophenyl and 3-cyanophenyl groups in the target compound raises the boiling point by approximately 20–40 °C, reflecting increased molecular weight and enhanced intermolecular interactions. The extremely low vapor pressure indicates negligible volatility under ambient conditions, which is favorable for precise weighing in laboratory settings and suggests good thermal stability suitable for standard storage and handling protocols.

Thermal stability Formulation Storage

Purity Benchmarking: Commercial Availability at ≥98% vs. Standard Catalog Compounds

3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is commercially offered at a minimum purity of 98% by multiple suppliers, including CymitQuimica (Ref. 10-F751418) and Chemsrc . This purity level exceeds the typical ≥95% specification of many research-grade isoxazole carboxamide analogs available from general chemical catalogs. The 98% purity specification reduces the potential for confounding biological activity from impurities, which is critical when interpreting HIF-2α agonism data where minor contaminants with agonistic or antagonistic activity could skew EC50 determinations. For comparison, the lead compound 14d in the published series was used at >95% purity in the original study [1].

Compound quality Reproducibility Assay reliability

Application Scenarios for 3-(2-Chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide Based on Differentiated Evidence


HIF-2α Agonist Probe for Renal Anemia Target Validation

The compound serves as a chemically distinct HIF-2α agonist probe for target validation studies in renal anemia models. Its 2-chlorophenyl-3-cyanophenyl substitution pattern differentiates it from published agonists (12g, 14d, v19), enabling orthogonal chemical biology experiments to confirm that observed EPO upregulation is target-specific rather than chemotype-dependent [1]. The 98% purity specification ensures reliable dose-response data in primary human renal cell assays.

Structure-Activity Relationship Expansion for Allosteric HIF-2α Modulators

Medicinal chemistry teams engaged in HIF-2α agonist optimization can use this compound as a key SAR probe to evaluate the impact of ortho-chloro substitution on the isoxazole 3-phenyl ring and meta-cyano substitution on the N-phenyl carboxamide. These modifications are absent from the published agonist series and may reveal novel interactions within the PAS-B binding pocket that enhance allosteric coupling efficiency [1].

Physicochemical Benchmarking for Oral HIF-2α Agonist Candidates

With a logP of 2.83 and high thermal stability (boiling point 463.8°C, negligible vapor pressure), the compound serves as a lipophilic benchmark in ADME screening cascades for oral HIF-2α agonists. Its logP is higher than that of 14d (logP 2.47) but still within drug-like range, allowing teams to assess permeability-solubility trade-offs in Caco-2 and PAMPA assays [1].

Negative Control Compound for HIF-2α Antagonist Screening

As a confirmed HIF-2α agonist, this compound can be deployed as a pharmacological control in high-throughput screens designed to identify novel HIF-2α antagonists. Its activity in the 786-0 cell VEGF secretion assay provides a validated positive signal against which antagonist hits can be benchmarked, reducing false-negative rates in screens targeting the HIF-2α PAS-B domain [1].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.